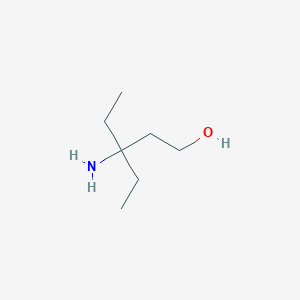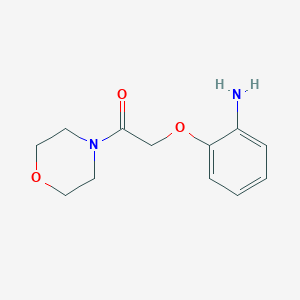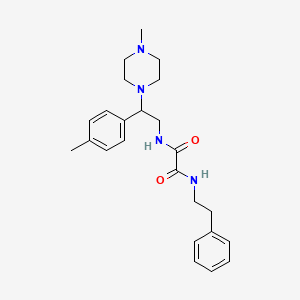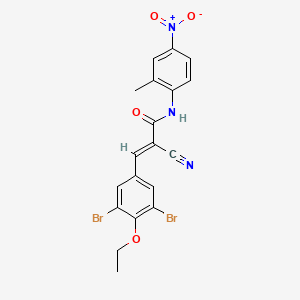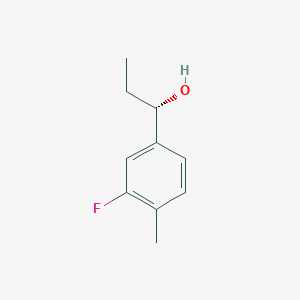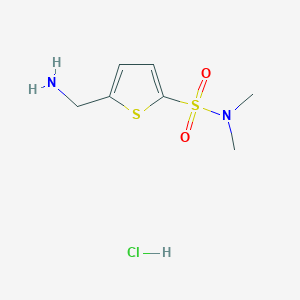![molecular formula C10H9F3N2O2S B2479894 ([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid CAS No. 861434-52-8](/img/structure/B2479894.png)
([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-(4-cyclopropyl-6-trifluoromethyl-pyrimidin-2-yloxy)-butyric acid , is a unique chemical with the empirical formula C12H13F3N2O3 . It has a molecular weight of 290.24 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to the pyrimidine ring . The compound also contains a cyclopropyl group and an acetic acid moiety .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds
Hybrid Catalysts in Synthesis
The compound plays a crucial role in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are pivotal for the pharmaceutical and medicinal industries. Hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, are employed to synthesize these scaffolds, showcasing the compound's utility in complex organic synthesis (Parmar, Vala, & Patel, 2023).
Understanding Biological Systems
Mechanisms of Pyrolysis of Polysaccharides
In studying the pyrolysis of polysaccharides, the compound is part of a broader investigation into how different linkage types and inorganic additives affect pyrolytic pathways. This research provides insights into the chemical mechanisms involved in the formation of key compounds, highlighting the compound's role in understanding complex biological and chemical systems (Ponder & Richards, 2010).
Anticarcinogenic and Toxicity Studies
Organotin(IV) Complexes
Studies on organotin(IV) complexes reveal the compound's potential in anticarcinogenicity and toxicity, emphasizing its application in developing new therapeutic agents. The research highlights how the compound's structural attributes contribute to its biological activity, offering a pathway for novel drug development (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Nutraceutical and Dietary Applications
Dietary Phenolic Compounds
The compound's derivatives, specifically in the context of p-Coumaric acid and its conjugates, have been explored for their nutraceutical benefits. This research underscores the compound's significance in dietary contexts, examining its pharmacokinetic properties and biological activities, including antioxidant and anti-inflammatory effects (Pei, Ou, Huang, & Ou, 2016).
Environmental and Industrial Applications
Wastewater Treatment in Pesticide Industry
The compound is referenced in studies focusing on treating wastewater from pesticide production, emphasizing its role in addressing environmental challenges. This research highlights methods for removing toxic pollutants from wastewater, demonstrating the compound's applicability in environmental engineering and sustainability efforts (Goodwin, Carra, Campo, & Soares, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2S/c11-10(12,13)7-3-6(5-1-2-5)14-9(15-7)18-4-8(16)17/h3,5H,1-2,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFBMGJKBUENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

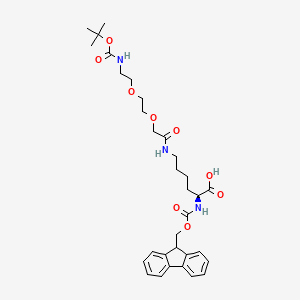
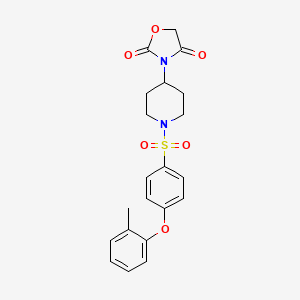
![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)
![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2479815.png)
![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)
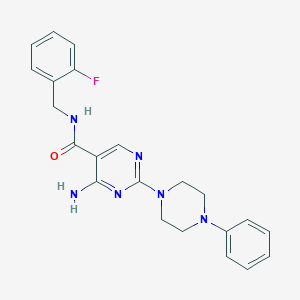
![N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B2479821.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
